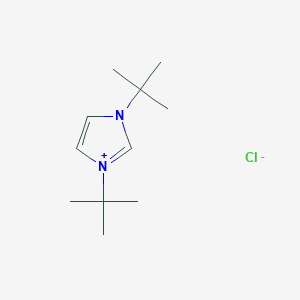

1,3-ジ-tert-ブチル-1H-イミダゾール-3-イウムクロリド

概要

説明

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in chemistry, including their use as ionic liquids and their role in forming stable N-heterocyclic carbenes (NHCs) . Although the provided papers do not directly discuss 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride, they provide insights into the behavior of similar imidazole derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves metalation reactions, as seen in the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole, where 1-tert-butylimidazole is reacted with metalation reagents followed by a reaction with diphenylchlorophosphane . Similarly, anion metathesis can be used to synthesize imidazol(in)ium hydrogen carbonates from imidazol(in)ium chlorides, which can then act as precursors to NHCs . These methods suggest that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could potentially be synthesized through similar metalation or anion exchange reactions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For instance, the crystal structure of 1-butyl-3-methylimidazolium chloride reveals a hydrogen bonding network and a unique corrugated sheets structure of the imidazolium rings . This suggests that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride may also exhibit a complex hydrogen bonding network due to the presence of chloride and the imidazole ring, potentially leading to unique structural features.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole undergoes oxidation and complexation reactions to yield a variety of products . Imidazol(in)ium hydrogen carbonates can act as masked NHCs, transferring the NHC moiety to organic and organometallic substrates . These reactions highlight the versatility of imidazole derivatives in forming different chemical species, indicating that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could also engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their interactions with other molecules. For instance, the solvation of sodium chloride in 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid shows specific ordering at the solid/liquid interface, which is influenced by the less polar components of the ionic liquid . Additionally, the effect of 1-butyl-3-methylimidazolium on the molecular organization of water suggests that imidazole derivatives can affect the hydrogen bond probability in water . These findings imply that 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride could similarly influence the physical and chemical properties of its surrounding environment, particularly in the context of solvation and molecular organization.

科学的研究の応用

置換イミダゾールの合成

1,3-ジ-tert-ブチル-1H-イミダゾール-3-イウムクロリドは、置換イミダゾールの位置選択的な合成に使用できます 。これらのヘテロ環は、さまざまな日常生活の用途で使用される機能性分子における重要な構成要素です 。

NHCボラン錯体の調製

1,3-ジ-tert-ブチル-1H-イミダゾール-3-イウムクロリドは、NHCボラン錯体の調製のための反応物として使用できます 。これらの錯体は、医薬品化学、材料科学、触媒など、さまざまな分野で潜在的な用途があります 。

蛍光性5,5'-ビベンゾイミダゾリルリデンの製造

この化合物は、蛍光性5,5'-ビベンゾイミダゾリルリデンの調製にも使用できます 。これらの蛍光性化合物は、バイオイメージングとセンシングで潜在的な用途があります 。

ドナー-アクセプタートリアゼンの合成

1,3-ジ-tert-ブチル-1H-イミダゾール-3-イウムクロリドは、ドナー-アクセプタートリアゼンの合成に使用できます 。これらの化合物は、有機エレクトロニクスで潜在的な用途があります 。

Safety and Hazards

作用機序

Target of Action

This compound is part of the imidazole family, which is known to interact with a variety of biological targets

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can act as both acidic and basic in nature, showing two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Biochemical Pathways

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown.

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Given the diverse biological activities of imidazole derivatives, the effects could potentially be wide-ranging .

特性

IUPAC Name |

1,3-ditert-butylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJECSWIRMFBYOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464740 | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157197-54-1 | |

| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

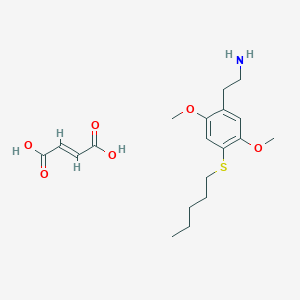

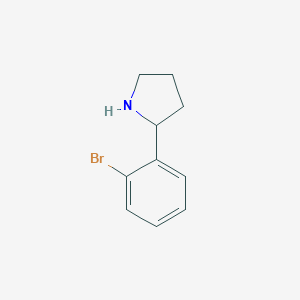

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride act as a catalyst in the synthesis of propargylic esters? What makes it efficient?

A1: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride acts as a precatalyst. It first reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate. [] This intermediate plays a crucial role in the catalytic cycle. The sterically hindered tert-butyl groups on the imidazolium ring are believed to enhance the nucleophilicity of the carbene, making it more reactive towards CO2. This NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters. The reaction proceeds under mild conditions, and the catalyst can be used in low amounts, making it an efficient method for propargylic ester synthesis. []

Q2: What are the advantages of using 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride compared to other catalysts for this type of reaction?

A2: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride offers several advantages. Firstly, it's a simple, readily available, and cost-effective NHC precursor salt compared to many other catalysts. [] Secondly, the reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. Lastly, this catalyst demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of propargylic esters with various substituents on the phenylacetylene backbone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)